2-Undecyl-1H-imidazole-4,5-dicarboxylic acid
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Overview
Description
2-Undecyl-1H-imidazole-4,5-dicarboxylic acid is a derivative of imidazole, a heterocyclic compound containing nitrogen. This compound is characterized by the presence of an undecyl chain attached to the imidazole ring, along with two carboxylic acid groups at the 4 and 5 positions. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyl-1H-imidazole-4,5-dicarboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Undecyl Chain: The undecyl chain can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Undecyl-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
2-Undecyl-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Undecyl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the undecyl chain can interact with lipid membranes, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
4,5-Imidazoledicarboxylic acid: Lacks the undecyl chain but has similar carboxylic acid groups.
2-Methyl-1H-imidazole-4,5-dicarboxylic acid: Contains a methyl group instead of an undecyl chain.
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: Contains a phenyl group instead of an undecyl chain.
Uniqueness
2-Undecyl-1H-imidazole-4,5-dicarboxylic acid is unique due to the presence of the long undecyl chain, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic molecules .
Properties
CAS No. |
76100-31-7 |
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Molecular Formula |
C16H26N2O4 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
2-undecyl-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C16H26N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-17-13(15(19)20)14(18-12)16(21)22/h2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
LMXINVBWNBFAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC(=C(N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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